Physiological Effects of Dinoprost Tromethamine: A Technical Guide
Physiological Effects of Dinoprost Tromethamine: A Technical Guide
Executive Summary
This guide provides a rigorous analysis of Dinoprost tromethamine (PGF2
Molecular Identity & Receptor Pharmacology
Dinoprost tromethamine is the tromethamine (THAM) salt of Prostaglandin F2
-
Primary Target: Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[4]
-
Selectivity: While highly selective for FP, high concentrations can exhibit cross-reactivity with EP1 and EP3 receptors, contributing to off-target smooth muscle effects (e.g., gastrointestinal cramping).
Mechanistic Differentiator
In drug development, distinguishing between Dinoprost and synthetic analogues is critical. Synthetic analogues often possess longer half-lives due to resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Dinoprost, being identical to the endogenous ligand, is rapidly metabolized, necessitating precise timing in experimental protocols to capture peak physiological effects.
Mechanism of Action: The Gq-Coupled Cascade
The primary physiological effects of Dinoprost—myometrial contraction and luteolysis—are driven by the G
Signal Transduction Pathway
Upon binding to the FP receptor, Dinoprost induces a conformational change that exchanges GDP for GTP on the G
Key Downstream Effectors:
-
IP3 (Inositol 1,4,5-trisphosphate): Binds to IP3 receptors on the Sarcoplasmic Reticulum (SR), causing a rapid efflux of Ca
. -
DAG (Diacylglycerol): Activates Protein Kinase C (PKC), modulating sustained contraction and inflammatory gene expression.
Visualization: FP Receptor Signaling Architecture
Caption: The Gq-coupled pathway initiated by Dinoprost, leading to Calcium mobilization and Myosin Light Chain Kinase (MLCK) activation.
Physiological Systems Impact
A. Reproductive System (Luteolysis & Myometrium)
This is the primary therapeutic application.
-
Luteolysis: Dinoprost induces regression of the corpus luteum (CL).[5][6] This is not merely vasoconstriction reducing blood flow to the CL; recent evidence suggests Dinoprost induces Endoplasmic Reticulum (ER) stress and autophagy in luteal cells, leading to apoptosis [1].
-
Biomarker: Rapid drop in serum Progesterone (P4).
-
-
Myometrial Activity: Increases amplitude and frequency of uterine contractions. In late pregnancy, the uterus is hypersensitive to PGF2
due to receptor upregulation.
B. Respiratory System[1][8]
-
Effect: Potent bronchoconstriction.[7]
-
Mechanism: Direct contraction of bronchial smooth muscle via FP receptors.
-
Safety Implication: Strictly contraindicated in animals or humans with asthma or chronic obstructive pulmonary disease (COPD) [9].
C. Vascular System[9]
-
Effect: Vasoconstriction leading to transient hypertension.
-
Biphasic Response: In some experimental models, an initial pressor effect (vasoconstriction) is followed by a secondary release of endogenous PGF2
or relaxation phases, complicating hemodynamic monitoring [10].
Pharmacokinetics (ADME)
For researchers designing dosing schedules, the rapid metabolism of Dinoprost is the limiting factor.
| Parameter | Characteristics | Experimental Implication |
| Half-Life (Plasma) | Minutes (< 8 mins in cattle/humans) [5, 14] | Blood sampling must be frequent (every 15 mins) immediately post-dose. |
| Half-Life (Amniotic) | 3–6 Hours [2] | Intra-amniotic administration provides a depot effect for sustained action. |
| Metabolism | Enzymatic dehydrogenation (15-PGDH) in lungs/liver.[2] | Pulmonary first-pass effect clears >90% of the drug in one circulation. |
| Bio-marker | PGFM (13,14-dihydro-15-keto-PGF2 | Do not measure parent Dinoprost; measure the stable metabolite PGFM. |
Experimental Protocols
Protocol A: In Vivo Assessment of Luteolytic Efficacy
Objective: Validate the potency of a Dinoprost formulation by monitoring corpus luteum regression.
Rationale: Measuring the parent drug is futile due to its short half-life. The gold standard is monitoring the functional outcome (Progesterone drop) and the metabolic footprint (PGFM).
Workflow Visualization
Caption: Workflow for pharmacokinetic/pharmacodynamic (PK/PD) correlation of Dinoprost-induced luteolysis.
Step-by-Step Methodology
-
Subject Selection: Ensure subjects (e.g., bovine, murine) have a functional corpus luteum (Day 7+ of estrous cycle).
-
Catheterization: Indwelling jugular catheters are required to avoid stress-induced cortisol, which can confound reproductive hormone profiles.
-
Baseline Sampling: Collect plasma for Progesterone (P4) and PGFM.
-
Administration: Inject Dinoprost Tromethamine (Standard dose: 25mg for bovine).[8]
-
Note: SC administration may result in higher initial PGFM peaks compared to IM, but luteolytic efficacy (P4 drop) remains comparable [10].[8]
-
-
Sampling Schedule:
-
Phase 1 (PK Focus): Every 15 mins for 2 hours (Capture PGFM spike).
-
Phase 2 (PD Focus): Every 2-4 hours up to 48 hours (Capture P4 regression).
-
-
Analysis: Functional luteolysis is defined as P4 < 1 ng/mL [11].
Toxicology & Safety Profile
When handling Dinoprost, researchers must be aware of its low therapeutic index regarding smooth muscle side effects.
-
Therapeutic Index: Narrow. Effective luteolytic dose often overlaps with the threshold for gastrointestinal side effects.
-
Adverse Events (AEs):
-
Equine: Sweating (pathognomonic), colic, tachycardia [14].
-
Canine/Feline: Emesis, defecation, panting (respiratory stimulation).
-
Human Safety:[9]Warning: Dinoprost is readily absorbed through the skin.[1] Women of childbearing age and asthmatics should exercise extreme caution (impermeable gloves required) as it can induce abortion or bronchospasm upon contact [14].
-
References
-
AbMole BioScience. (n.d.). Dinoprost tromethamine Chemical Information and Biological Activity.[1][2][3][10] AbMole. Link
-
National Center for Biotechnology Information. (n.d.). Dinoprost Tromethamine | CID 5282415. PubChem. Link
-
Mad Barn Research Bank. (2021). Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys.[5]Link
-
The Bovine Practitioner. (1985). Cloprostenol and Dinoprost Tromethamine in Experimental and Field Trials Treating Unobserved Estrus in Dairy Cows.[11]Link
-
Committee for Veterinary Medicinal Products. (n.d.). Dinoprost tromethamine summary report.[1][5][7][8][12][13] European Medicines Agency. Link
-
British Journal of Pharmacology. (2007). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. NCBI. Link
-
PatSnap Synapse. (2024). What is Dinoprost Tromethamine used for?Link
-
PatSnap Synapse. (2024).[6] What are the side effects of Dinoprost Tromethamine?Link
-
PubMed. (1975). The prostaglandins: Clinical use of Dinoprost Tromethamine.[1][2][3][5][6][9][8][10][14] NCBI. Link
-
Journal of Dairy Science. (2021). Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone.[8] NCBI. Link
-
IOSR Journal of Agriculture and Veterinary Science. (2015). Effect of Dinoprost Tromethamine, Cloprostenol and d-Cloprostenol on Progesterone Concentration.Link
-
PatSnap Synapse. (2024). What is the mechanism of Dinoprost Tromethamine?Link
-
Nature Communications. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity.[15] NCBI. Link
-
Drugs.com. (2025). ProstaMate (dinoprost tromethamine injection) for Animal Use.[1]Link
Sources
- 1. drugs.com [drugs.com]
- 2. Dinoprost Tromethamine | C24H45NO8 | CID 5282415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 7. What are the side effects of Dinoprost Tromethamine? [synapse.patsnap.com]
- 8. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 11. Cloprostenol and Dinoprost Tromethamine in Experimental and Field Trials Treating Unobserved Estrus in Dairy Cows | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 14. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 15. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
